REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([N+:11]([O-])=O)=[CH:4][C:3]=1[I:14].Cl.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[K+]>[Fe].CCO>[NH2:8][C:6]1[CH:7]=[C:2]([I:1])[C:3]([I:14])=[CH:4][C:5]=1[NH2:11] |f:3.4|
|
Name
|
|
Quantity
|
17.42 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])I
|
Name
|
|
Quantity
|
18.59 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a jacketed condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to boiling
|
Type
|
CUSTOM
|
Details
|
resulting in foaming of the mixture
|
Type
|
ADDITION
|
Details
|
would subside within a few minutes of each addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated for an additional 45 min beyond the final
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
were added until the solution
|
Type
|
EXTRACTION
|
Details
|
The hot mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized (EtOH/water)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)I)I)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.92 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |